N-(4-Bromo2-fluoro-benzyl)-acetamide

Description

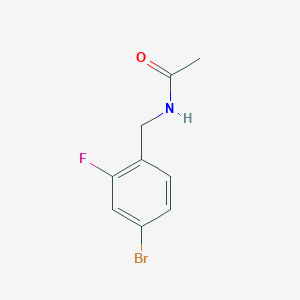

N-(4-Bromo-2-fluoro-benzyl)-acetamide is an acetamide derivative featuring a benzyl group substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position of the aromatic ring.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

UONAYJNCPZDKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Intermediates :

- N-(4-Bromo-2-fluoro-benzyl)-acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents can enhance binding affinity to biological targets, which is crucial in drug design.

-

Potential Therapeutic Effects :

- Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and other pharmacological effects. Studies have shown that it can modulate enzyme activity and receptor binding, which could lead to therapeutic applications against diseases such as cancer and autoimmune disorders .

-

Drug Development :

- The compound's unique combination of functional groups allows for modifications that can lead to novel drug candidates. For instance, modifications to the acetamide group can yield compounds with improved efficacy or reduced side effects.

Synthesis Processes

The synthesis of N-(4-Bromo-2-fluoro-benzyl)-acetamide typically involves several key steps:

- Starting Materials : The synthesis often begins with 4-bromo-2-fluorobenzaldehyde, which is then reacted with an appropriate amine and acetic anhydride to form the acetamide.

- Reaction Conditions : The reaction conditions are critical for achieving high yields and purity. Common methods include refluxing in organic solvents or using microwave-assisted synthesis for efficiency.

Biological Studies

- Enzyme Interaction Studies :

- Receptor Binding Studies :

Comparative Analysis of Related Compounds

To understand the uniqueness of N-(4-Bromo-2-fluoro-benzyl)-acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N-(4-Chloro-2-fluorophenyl)acetamide | Contains chlorine instead of bromine | Similar medicinal applications |

| N-(4-Bromo-2-chlorophenyl)acetamide | Contains both bromine and chlorine | Broader spectrum of biological activity |

| N-(4-Bromo-2-methylphenyl)acetamide | Contains a methyl group instead of fluorine | Possible variations in pharmacological effects |

| N-(4-Bromo-2-fluorobenzamide) | Similar structure but different amide group | Different reactivity profile |

This table highlights how variations in halogen substituents can influence biological activity and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-(4-Fluorobenzyl)-2-bromoacetamide (Compound 11)

- Structure : Bromine is attached to the acetamide carbonyl (2-bromoacetamide), while fluorine is on the benzyl ring.

- Synthesis : Reacting 4-fluorobenzylamine with bromoacetyl bromide in methylene chloride yielded 96% product with a melting point of 93–95°C .

- Key Difference : The bromine position (on the acetamide vs. benzyl ring) significantly alters reactivity. Bromine on the benzyl group (as in the target compound) may enhance steric hindrance and influence electronic effects differently.

N-(4-Bromophenyl)acetamide

- Bond Lengths: Bond Length (Å) Comparison to Analogs C1–C2 (acetamide) 1.501 Shorter than 1.53 Å in chloro derivatives N1–C2 1.347 Longer than 1.30 Å in naphthyl analogs Implication: Substitution on the phenyl ring (vs.

N-(4-Bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Key Observations :

- Halogenated benzylamines (e.g., 4-bromo-2-fluorobenzylamine) would likely follow analogous acetylation steps for the target compound.

- Substituents on the benzyl group (e.g., methylamino in ) require additional protection/deprotection steps, increasing synthetic complexity .

Melting Points and Stability

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-fluorobenzylamine

4-Bromo-2-fluorobenzonitrile is reduced to the corresponding benzylamine using borane-tetrahydrofuran (BH₃-THF) . Key conditions include:

Step 2: Acetylation with Acetyl Chloride

The benzylamine intermediate is acetylated using acetyl chloride in the presence of a base (e.g., triethylamine):

-

Solvent : Dimethylformamide (DMF)

-

Molar Ratio : 1:1.3 (amine:acetyl chloride)

-

Temperature : Room temperature

-

Reaction Time : 8 hours

-

Purification : Column chromatography (n-hexane:ethyl acetate = 2:1).

One-Pot Reduction-Acylation from 4-Bromo-2-fluorobenzonitrile

A streamlined approach combines nitrile reduction and acylation in a single pot, minimizing intermediate isolation:

-

Reduction : 4-Bromo-2-fluorobenzonitrile is treated with BH₃-THF at 0°C, followed by warming to room temperature.

-

In Situ Acylation : Direct addition of acetic anhydride post-reduction, with catalytic DMAP (4-dimethylaminopyridine).

Advantages :

-

Eliminates benzylamine isolation, improving efficiency.

-

Purity : >99% by HPLC.

Yield : 91%.

Alternative Routes via Diazotization and Bromination

Patents describe multi-step pathways starting from para-aminotoluene , though these are less common for the target compound. Relevant insights include:

-

Bromination : Cuprous bromide (CuBr) in acidic media for regioselective bromination.

-

Fluorination : Diazotization with NaNO₂ and subsequent fluorination using anhydrous HF.

Challenges :

Comparative Analysis of Methods

Optimization and Industrial Considerations

Solvent Selection

Temperature Control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Bromo-2-fluoro-benzyl)-acetamide, and how can intermediates be optimized?

- Methodology : A common approach involves coupling 4-bromo-2-fluorobenzylamine (or its hydrochloride salt) with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Intermediate purity can be improved via recrystallization from ethanol or column chromatography .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity using -NMR (e.g., characteristic acetamide singlet at δ ~2.0 ppm and benzyl CH resonance at δ ~4.3 ppm) .

Q. How can structural characterization be performed to confirm the identity of N-(4-Bromo-2-fluoro-benzyl)-acetamide?

- Analytical Workflow :

NMR Spectroscopy : , , and -NMR to confirm substitution patterns (e.g., fluorine coupling constants) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~260–270) .

XRD for Crystallography : If crystalline, single-crystal X-ray diffraction resolves bond angles and dihedral twists between aromatic and acetamide groups .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood. Dispose of waste via halogenated organic protocols, as bromine/fluorine substituents may pose environmental risks .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Troubleshooting :

- Solvent Effects : Compare -NMR spectra in deuterated DMSO vs. CDCl; fluorine chemical shifts are solvent-sensitive.

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts from incomplete amidation or halogen exchange .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing halogen displacement?

- Process Chemistry :

Temperature Control : Maintain reactions at 0–5°C to suppress bromine/fluorine substitution side reactions.

Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .

Purification : Employ flash chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to isolate high-purity product .

Q. How can the biological activity of this compound be systematically evaluated in in vitro models?

- Assay Design :

Cytotoxicity Screening : Use MTT assays (e.g., against cancer cell lines like HeLa or MCF-7) with IC determination .

Target Engagement : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with bromodomain-containing proteins or fluorophore-labeled targets .

- Data Interpretation : Compare activity to structurally similar acetamides (e.g., N-(4-chlorophenyl) derivatives) to establish SAR trends .

Q. What computational methods validate crystallographic data and predict physicochemical properties?

- Modeling Workflow :

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set; compare calculated vs. experimental bond lengths (<0.02 Å deviation acceptable) .

Solubility Prediction : Use COSMO-RS to estimate logP (~2.5–3.0) and aqueous solubility for formulation studies .

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.